molecular formula C12H28ClN B14072722 N,N-dimethyldecan-1-amine;hydrochloride CAS No. 10237-16-8

N,N-dimethyldecan-1-amine;hydrochloride

Cat. No.: B14072722
CAS No.: 10237-16-8
M. Wt: 221.81 g/mol
InChI Key: ICMYIQTVBRLNEE-UHFFFAOYSA-N
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Description

N,N-dimethyldecan-1-amine;hydrochloride is a chemical compound with the molecular formula C12H27N·HCl. It is a derivative of decanamine, where the nitrogen atom is bonded to two methyl groups. This compound is often used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyldecan-1-amine;hydrochloride can be synthesized through the alkylation of decanamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale alkylation reactions followed by purification processes. The compound is often produced in batch reactors, where precise control of temperature, pressure, and reaction time is maintained to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyldecan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: It can be reduced to primary or secondary amines under specific conditions.

    Substitution: The methyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: N,N-dimethyldecan-1-amine N-oxide.

    Reduction: Decanamine or N-methyldecanamine.

    Substitution: Various N-alkyl or N-aryl derivatives.

Scientific Research Applications

N,N-dimethyldecan-1-amine;hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis and catalysis.

    Biology: The compound is used in the study of enzyme interactions and protein crystallization.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is employed as a surfactant and emulsifying agent in various formulations.

Mechanism of Action

The mechanism of action of N,N-dimethyldecan-1-amine;hydrochloride involves its interaction with biological membranes and proteins. The compound can disrupt lipid bilayers, leading to changes in membrane permeability. It also binds to specific protein targets, affecting their structure and function. These interactions are mediated through hydrophobic and electrostatic forces.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyldodecan-1-amine;hydrochloride
  • N,N-dimethyltetradecan-1-amine;hydrochloride
  • N,N-dimethylhexadecan-1-amine;hydrochloride

Uniqueness

N,N-dimethyldecan-1-amine;hydrochloride is unique due to its specific chain length and the presence of two methyl groups on the nitrogen atom. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in research and industry.

Properties

CAS No.

10237-16-8

Molecular Formula

C12H28ClN

Molecular Weight

221.81 g/mol

IUPAC Name

N,N-dimethyldecan-1-amine;hydrochloride

InChI

InChI=1S/C12H27N.ClH/c1-4-5-6-7-8-9-10-11-12-13(2)3;/h4-12H2,1-3H3;1H

InChI Key

ICMYIQTVBRLNEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(C)C.Cl

Origin of Product

United States

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